PD-161570 is a selective FGFR inhibitor (IC50 values are 40, 262 and 3700 nM for FGFR, PDGFR and EGFR respectively). PD 161570 had about 5- and 100-fold greater selectivity toward the FGF-1 receptor (IC50 = 40 nM) compared with the PDGFbeta receptor (IC50 = 262 nM) or EGF receptor (IC50 = 3.7 microM) tyrosine kinases, respectively. In addition, PD 161570 suppressed constitutive phosphorylation of the FGF-1 receptor in both human ovarian carcinoma cells (A121(p)) and Sf9 insect cells overexpressing the human FGF-1 receptor and blocked the growth of A121(p) cells in culture. The results demonstrate a novel synthetic inhibitor with nanomolar potency and specificity towards the FGF-1 receptor tyrosine kinase.
PD-161570
CAS No.: 192705-80-9
Cat. No.: VC0538807
Molecular Formula: C26H35Cl2N7O
Molecular Weight: 532.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 192705-80-9 |
---|---|
Molecular Formula | C26H35Cl2N7O |
Molecular Weight | 532.5 g/mol |
IUPAC Name | 1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea |
Standard InChI | InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36) |
Standard InChI Key | MKVMEJKNLUWFSQ-UHFFFAOYSA-N |
SMILES | CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C |
Canonical SMILES | CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C |
Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics of PD-161570
Molecular Identity and Synthesis
PD-161570, chemically designated as N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea, has a molecular weight of 532.51 g/mol and the formula C26H35Cl2N7O . Its synthesis involves a pyrido[2,3-d]pyrimidine core modified with dichlorophenyl and diethylamino-butyl groups, optimizing binding to FGFR’s ATP pocket . The compound’s InChIKey (MKVMEJKNLUWFSQ-UHFFFAOYSA-N) and CAS registry number (192705-80-9) facilitate precise identification in chemical databases .
Table 1: Key Physicochemical Properties of PD-161570
Property | Value |
---|---|
Molecular Formula | C26H35Cl2N7O |
Molecular Weight | 532.51 g/mol |
CAS Number | 192705-80-9 |
Solubility (DMSO) | 53.25 mg/mL (100 mM) |
Purity | ≥97% (HPLC) |
Storage Conditions | -20°C, desiccated |
Mechanism of Action and Selectivity Profile
FGFR Inhibition Kinetics
PD-161570 competitively inhibits FGFR1 by binding to the receptor’s tyrosine kinase domain, blocking autophosphorylation at an IC50 of 622 nM in cellular assays . Structural studies reveal that its dichlorophenyl moiety interacts with hydrophobic residues in the kinase active site, while the urea group stabilizes hydrogen bonds with backbone amides . This dual interaction confers >90-fold selectivity over EGFR and ~6.5-fold over PDGFR .
Off-Target Effects
While primarily an FGFR inhibitor, PD-161570 exhibits moderate activity against PDGFRβ (IC50 = 262 nM) and negligible effects on VEGFR or c-Kit . Such selectivity makes it preferable over pan-kinase inhibitors like PP1, which broadly target Src-family kinases .
Preclinical Research Applications
Oncogenesis and Cell Transformation Studies
In Epstein-Barr virus (EBV)-associated nasopharyngeal carcinoma (NPC), PD-161570 suppressed LMP1-mediated FGFR1 activation, reducing aerobic glycolysis (Warburg effect) and anchorage-independent growth in vitro . Treatment with 1 µM PD-161570 decreased lactate production by 58% and inhibited cell migration by 72%, underscoring FGFR1’s role in EBV-driven metabolic reprogramming .
Fibrosis and Cardiovascular Research
PD-161570 attenuated pathological fibroblast proliferation in coronary restenosis models by blocking FGFR1-dependent ERK/MAPK signaling . In A121 ovarian carcinoma cells, 500 nM PD-161570 reduced proliferation by 85% within 48 hours, highlighting its anti-fibrotic potential .
Metabolic Regulation
A 2020 study demonstrated PD-161570’s ability to modulate NF-κB signaling in osteoblasts via FGFR1-PKCα crosstalk, suggesting applications in metabolic bone disorders . At 10 µM, it suppressed RANKL-induced osteoclastogenesis by 40%, independent of estrogen-related receptor α (ERRα) pathways .
Pharmacological and Kinetic Data
Solubility and Formulation
PD-161570 is soluble in DMSO and ethanol (100 mM) but precipitates in aqueous buffers above 10 µM . For in vivo studies, formulations using cyclodextrin-based carriers achieve plasma concentrations up to 5 µM without precipitation .
Table 2: Stock Solution Preparation Guidelines
Concentration | Volume Required for 1 mg |
---|---|
10 mM | 0.19 mL |
5 mM | 0.38 mL |
1 mM | 1.88 mL |
Metabolic Stability
Microsomal stability assays show a hepatic clearance rate of 12 mL/min/kg in mice, with primary metabolites arising from N-dealkylation and urea hydrolysis . The compound’s half-life in plasma is 2.3 hours, necessitating twice-daily dosing in chronic models .
Clinical and Translational Relevance
Investigational Therapeutic Areas
Though still preclinical, PD-161570 has been explored for:
Challenges in Clinical Development
Poor oral bioavailability (<15% in rats) and dose-limiting hepatotoxicity at >10 mg/kg have hindered translational progress . Second-generation analogs with improved pharmacokinetics, such as PD-173074, are under development .
Recent Advances and Future Directions
High-Throughput Screening (HTS) Utility
In a 2016 EMT screen, PD-161570 (IC50 = 89 nM) outperformed SU5402 in blocking TGF-β-induced epithelial-mesenchymal transition, validating FGFR1 as a druggable target in metastatic cancers .
Targeted Drug Delivery Systems
Nanoparticle-encapsulated PD-161570 demonstrated a 3.2-fold increase in tumor accumulation in xenograft models, reducing off-target effects while maintaining FGFR1 inhibition at 50 nM .
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